molecular formula C10H14N2O2S B13244238 Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate

Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B13244238
M. Wt: 226.30 g/mol
InChI Key: LAZIBZCSVCKQBN-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound combining a thiazole core with a piperidine substituent and a methyl ester group. The thiazole ring (a five-membered ring containing sulfur and nitrogen) is substituted at the 2-position with a piperidin-3-yl group and at the 5-position with a carboxylate ester.

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

methyl 2-piperidin-3-yl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C10H14N2O2S/c1-14-10(13)8-6-12-9(15-8)7-3-2-4-11-5-7/h6-7,11H,2-5H2,1H3

InChI Key

LAZIBZCSVCKQBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(S1)C2CCCNC2

Origin of Product

United States

Preparation Methods

Reaction of Piperidine with Thiazole Derivatives

One common approach starts with a thiazole derivative bearing a reactive group at the 2-position, such as a halogen or a leaving group, which undergoes nucleophilic substitution with piperidine to introduce the piperidin-3-yl substituent. Subsequently, esterification forms the methyl ester at the 5-position.

Step Reaction Type Reagents/Conditions Notes
1 Thiazole ring synthesis Reaction of thioketones with α-haloketones or α-haloesters Controlled temperature, inert atmosphere
2 Nucleophilic substitution Piperidine, base (e.g., triethylamine) Introduces piperidin-3-yl group at C2
3 Esterification Methyl chloroformate or methanol with acid chloride, base Forms methyl ester at C5

This method is supported by Vulcanchem’s product description, which mentions the reaction of piperidine with thiazole derivatives and subsequent esterification steps using reagents such as thionyl chloride or acid chlorides in the presence of bases like triethylamine.

Solid-Phase Synthesis Approaches

Advanced synthetic methods include solid-phase synthesis strategies, particularly useful for constructing thiazole-based peptidomimetics. This approach involves:

  • Attaching a thiazole precursor to a solid resin via a sulfur linker.
  • Sequential functionalization at positions C4 and C5 using Fmoc-based peptide coupling chemistry.
  • Cleavage from the resin to yield the final compound.

Though this method is more common for complex peptidomimetic molecules, it demonstrates the versatility of thiazole chemistry and could be adapted for derivatives like this compound.

Patent-Described Processes for Related Thiazole Compounds

Patents describe processes involving:

  • Reaction of thiazol-5-yl-methanol intermediates with alkyl or aryl haloformates (e.g., methyl chloroformate) in the presence of suitable bases and solvents to form esters.
  • Use of protecting groups and selective functionalization to obtain intermediates.
  • Use of antioxidants like L-ascorbic acid to inhibit impurity formation during synthesis.

These processes highlight the importance of controlling reaction conditions to obtain high purity and yield, which are applicable to the preparation of methyl esters on thiazole rings.

Related Literature on Thiazole Ester Synthesis

Other studies on thiazole derivatives show:

  • Chlorination of methyl esters using sulfuryl chloride to form reactive intermediates.
  • Subsequent condensation with piperidine carbothioamide or related amines to form substituted thiazoles.
  • Esterification steps either before or after ring closure depending on the synthetic route.

These methods provide insight into alternative routes for synthesizing this compound and analogs.

Summary Table of Preparation Methods

Method Key Steps Reagents Advantages Limitations
Nucleophilic substitution on thiazole derivative Thiazole synthesis → piperidine substitution → esterification Thioketones, α-haloesters, piperidine, methyl chloroformate, bases Straightforward, scalable Multi-step, requires purification
Solid-phase synthesis Resin attachment → Fmoc peptide coupling → cleavage Merrifield resin, Fmoc reagents, peptide coupling agents High purity, suitable for analog libraries Complex, lower overall yield
Patent method via thiazol-5-yl-methanol intermediate Alcohol intermediate → reaction with haloformate → ester formation Thiazol-5-yl-methanol, methyl chloroformate, base, antioxidant Controlled purity, industrial applicability Requires intermediate synthesis
Condensation with piperidine carbothioamide Chlorinated methyl ester → condensation with piperidine carbothioamide Sulfuryl chloride, piperidine carbothioamide Efficient ring formation Requires handling reactive intermediates

Research Findings Relevant to Preparation

  • The use of bases such as triethylamine is critical for esterification steps to neutralize generated acids and drive reactions to completion.
  • Antioxidants like L-ascorbic acid prevent N-oxide impurities during synthesis, improving product stability and purity.
  • Solid-phase synthesis, while more complex, allows for rapid generation of analogs for biological screening, important in drug discovery programs.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly affect yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate is a compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique combination of functional groups makes it valuable for research and potential therapeutic uses.

Scientific Research Applications

Chemistry this compound serves as a building block for synthesizing more complex molecules. In chemistry, it is used in creating complex organic molecules.

Biology This compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Studies suggest that compounds containing thiazole rings often display significant activity against different cancer cell lines due to their ability to interact with biological targets involved in cell proliferation and apoptosis. The piperidine component may enhance its bioavailability and efficacy in biological systems.

Medicine Research is ongoing to explore its potential as a therapeutic agent in various diseases. It is explored as a lead compound in drug discovery for various therapeutic targets.

Industry this compound is used in developing new materials and as a catalyst in certain chemical reactions. It is also utilized in the development of agrochemicals and other industrial products.

This compound exhibits significant biological activities due to its unique structural features. Piperidine derivatives are known for their ability to modulate neurotransmitter systems and exhibit antimicrobial properties.

Mode of Action The compound's mode of action includes:

  • Inhibition of Enzymatic Activity It may inhibit specific enzymes related to bacterial growth or cancer cell proliferation.
  • Interaction with Receptors It potentially acts on neurotransmitter receptors, influencing neurological pathways.

Biochemical Pathways The compound is involved in several biochemical pathways, including those related to:

  • Antimicrobial Activity It disrupts bacterial cell wall synthesis or function.
  • Anticancer Activity It may induce apoptosis in cancer cells by activating specific signaling pathways.

Related compounds

Several compounds share structural similarities with methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride. Examples include:

  • Piperidine
  • Thiazole
  • Methyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate
  • Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
  • Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
  • Matrine: A piperidine derivative with antiviral and anticancer properties.

Thiazole derivatives as drugs

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Relevance References
Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate Piperidin-3-yl (position 2), methyl ester (position 5) ~239.3 (estimated) Piperidine enhances solubility; ester group allows derivatization. Likely intermediate for kinase inhibitors or CNS-targeting drugs.
Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate Boc-protected amino (position 2), methyl ester (position 5) 271.3 Boc group stabilizes amino functionality. Intermediate in Dasatinib synthesis (anticancer drug targeting Bcr-Abl kinases).
Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate Diphenylamino (position 2), phenyl (position 4), methyl ester (position 5) 402.5 Bulky aryl groups enhance π-π stacking. Structural studies confirm planar thiazole ring; potential use in materials science.
Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate 4-Nitrophenyl (position 2), chlorophenoxymethyl (position 4), ethyl ester (position 5) 424.9 Electron-withdrawing groups (NO₂, Cl) modulate reactivity. Crystallography reveals intermolecular C–H⋯O hydrogen bonding.
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate Carbamimidamido (position 2), methyl (position 4), ethyl ester (position 5) 228.3 Amidino group enables hydrogen bonding. Potential protease inhibitor scaffold.

Key Differences and Implications

Substituent Effects on Bioactivity: The piperidin-3-yl group in the target compound may improve blood-brain barrier penetration compared to bulkier aryl groups (e.g., diphenylamino in ). Piperidine is a common motif in CNS-targeting drugs. Boc-protected amino analogs (e.g., ) are critical intermediates in drug synthesis (e.g., Dasatinib), where the Boc group prevents unwanted reactions during coupling steps.

Crystallographic and Conformational Insights: Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate () exhibits a planar thiazole ring stabilized by weak intramolecular hydrogen bonds (C–H⋯O), contrasting with the more flexible ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate (), which adopts two distinct conformations in its asymmetric unit.

Synthetic Versatility: The methyl/ethyl ester group at position 5 allows facile hydrolysis to carboxylic acids for further functionalization. For example, methyl 2-aminothiazole-5-carboxylate (CAS 6633-61-0, ) is a precursor for diverse pharmacophores via nucleophilic substitution or coupling reactions.

Biological Activity Trends :

  • Thiazoles with electron-withdrawing groups (e.g., nitro in ) often exhibit enhanced antimicrobial or antiproliferative activity due to increased electrophilicity.
  • Piperidine-containing analogs are understudied but hypothesized to interact with G-protein-coupled receptors (GPCRs) or ion channels.

Biological Activity

Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate (MPTC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of MPTC, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

MPTC is characterized by the following structural features:

  • Molecular Formula : C10H15N2O2S
  • Molecular Weight : 226.30 g/mol
  • CAS Number : 2031259-41-1

The compound consists of a thiazole ring linked to a piperidine moiety, which is further substituted with a methyl ester group. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that MPTC exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for MPTC against common pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus4.0
Escherichia coli8.0
Bacillus subtilis16.0
Candida albicans32.0

These results suggest that MPTC could serve as a lead compound for the development of new antimicrobial agents.

Anticancer Activity

MPTC has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, in a study involving human breast cancer cells (MCF-7), MPTC demonstrated an IC50 value of 12 µM, indicating significant cytotoxicity.

The biological activity of MPTC is believed to stem from its interaction with specific molecular targets within cells. The compound may modulate enzyme activity or interfere with cellular signaling pathways. Preliminary studies suggest that MPTC may act as an inhibitor of certain kinases involved in cancer progression.

Synthesis and Derivatives

MPTC can be synthesized through several synthetic routes involving the formation of the thiazole and piperidine rings followed by esterification. The general synthetic pathway includes:

  • Formation of Piperidine Derivative : Cyclization reactions using appropriate amines.
  • Thiazole Ring Formation : Cyclization involving thioamides.
  • Esterification : Using methanol and acid catalysts to form the methyl ester.

This compound can also be modified to create derivatives with enhanced biological activity.

Study on Antimicrobial Efficacy

In a comparative study, MPTC was tested alongside other thiazole derivatives for their antimicrobial efficacy. The results indicated that MPTC outperformed several known antimicrobials, particularly against multidrug-resistant strains.

Study on Anticancer Activity

A recent study published in a peer-reviewed journal highlighted the potential of MPTC as an anticancer agent. The researchers found that treatment with MPTC resulted in apoptosis in cancer cells through the activation of caspase pathways.

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